molecular formula C19H17F3N4O2S B5770789 N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINE

N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINE

Cat. No.: B5770789
M. Wt: 422.4 g/mol
InChI Key: GINOIHYBOFKKIY-AUEPDCJTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINE is a complex organic compound with a unique structure that includes difluoromethyl, methylsulfanyl, triazolyl, fluorophenoxy, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINE involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions. The difluoromethyl and methylsulfanyl groups are introduced through nucleophilic substitution reactions. The final step involves the condensation of the triazole derivative with the fluorophenoxy and methoxyphenyl groups under acidic or basic conditions, depending on the specific reagents used.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and substitution reactions, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINE can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorophenoxy group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Amines, thiols, under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl and triazole groups are known to interact with active sites of enzymes, potentially inhibiting their activity. The fluorophenoxy and methoxyphenyl groups may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • **N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINE
  • **N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{3-[(4-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINE

Uniqueness

The unique combination of difluoromethyl, methylsulfanyl, triazolyl, fluorophenoxy, and methoxyphenyl groups in N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]-N-((E)-1-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINE provides it with distinct chemical and biological properties that are not found in other similar compounds

Properties

IUPAC Name

(E)-N-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]-1-[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O2S/c1-27-16-8-3-12(9-13(16)11-28-15-6-4-14(20)5-7-15)10-23-26-18(17(21)22)24-25-19(26)29-2/h3-10,17H,11H2,1-2H3/b23-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GINOIHYBOFKKIY-AUEPDCJTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=NN=C2SC)C(F)F)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C(=NN=C2SC)C(F)F)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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